molecular formula C5H9BF3K B2692704 Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate CAS No. 1350729-26-8

Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate

Cat. No.: B2692704
CAS No.: 1350729-26-8
M. Wt: 176.03
InChI Key: NZICFYUBOVCJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate is a cyclopropane-containing organotrifluoroborate salt used primarily in Suzuki-Miyaura cross-coupling reactions. Cyclopropyltrifluoroborates are valued for their stability and reactivity in forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications. The 2,2-dimethyl substitution on the cyclopropane ring introduces steric bulk, which may influence coupling efficiency and stability .

Synthesis routes for related cyclopropyltrifluoroborates often involve hydroboration of cyclopropane derivatives or displacement reactions. For example, potassium cyclopropyltrifluoroborate (without dimethyl substitution) is synthesized via Pd-catalyzed cross-coupling with benzyl chlorides under optimized conditions (Pd₂(dba)₃, RuPhos, K₂CO₃, toluene/H₂O, 120°C) . The dimethylcyclopropyl variant likely employs similar strategies but requires tailored precursors to accommodate steric hindrance.

Properties

IUPAC Name

potassium;(2,2-dimethylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3.K/c1-5(2)3-4(5)6(7,8)9;/h4H,3H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZICFYUBOVCJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350729-26-8
Record name potassium (2,2-dimethylcyclopropyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate typically involves the reaction of 2,2-dimethyl-cyclopropylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Typical solvents include THF, dichloromethane, and ethanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate is in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds using palladium catalysts. The trifluoroborate group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Mechanism of Action
In the Suzuki-Miyaura reaction, this compound acts as a nucleophilic partner. The mechanism involves transmetalation, where the boron atom transfers to the palladium catalyst, allowing for the formation of new carbon-carbon bonds.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound and its derivatives may exhibit biological activities relevant to medicinal chemistry. For instance:

  • Anticancer Activity : Some derivatives have shown potential in inducing apoptosis in cancer cell lines. Studies reveal that modifications on the cyclopropyl ring can influence their efficacy against various cancer models.
  • Neuroprotective Effects : Certain analogs may block voltage-gated potassium channels, suggesting potential benefits for conditions like multiple sclerosis.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. Results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship (SAR) analysis highlighted that specific modifications on the cyclopropyl moiety enhanced anticancer activity.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of this compound's derivatives. Testing revealed that these compounds could block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases, potentially mitigating neuronal damage by stabilizing membrane potentials.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer activity; apoptosis induction
Potassium 5-methoxypyridine-3-trifluoroborateVoltage-gated potassium channel blockade
Potassium phenyltrifluoroborateGeneral cross-coupling reagent

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, which is crucial for biological applications. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic contexts.

Mechanism of Action

The mechanism by which Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transfer of the boron moiety to the target molecule. The cyclopropyl ring provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2,2-dimethylcyclopropyl group increases steric hindrance compared to unsubstituted cyclopropyl or linear alkenyl groups (e.g., 2-propenyl). This may reduce reaction rates in cross-couplings but enhance stability .
  • Solubility : Bulky substituents like dimethylcyclopropyl likely reduce solubility in polar solvents, necessitating optimized reaction media (e.g., toluene/H₂O mixtures) .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

Compound Type Substrate Catalyst System Yield (%) Reference
Potassium cyclopropyltrifluoroborate Benzyl chloride Pd₂(dba)₃, RuPhos, K₂CO₃ ~80*
Potassium vinyltrifluoroborate 4-Bromobenzonitrile Et₃N, Pd catalyst 76
Potassium alkenyltrifluoroborate 2-Chloroacetamide XPhos-Pd-G2, K₂CO₃ ~70–85†

*Reaction scaled to 1 g with comparable efficiency.
†Yield range depends on substituent electronic effects.

Key Findings :

  • Cyclopropyltrifluoroborates exhibit moderate to high efficiency in coupling with aryl/benzyl halides, though steric bulk (e.g., dimethyl substitution) may require higher catalyst loadings or elevated temperatures .
  • Alkenyltrifluoroborates (e.g., 2-propenyl) achieve high yields due to favorable orbital alignment and reduced steric hindrance .

Stability and Handling

  • Thermal Stability : Potassium 2-propenyltrifluoroborate (m.p. 274–280°C) demonstrates higher thermal stability than aryl-substituted analogs (e.g., 118–122°C for benzyloxyphenyl derivatives), suggesting cyclopropyl variants may exhibit intermediate stability .
  • Moisture Sensitivity : All trifluoroborates require inert storage conditions; however, bulky groups (e.g., dimethylcyclopropyl) may mitigate hydrolysis risks compared to more polar substituents .

Biological Activity

Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activity, and applications based on recent research findings.

Cyclopropane derivatives, including potassium trifluoroborates, have garnered attention for their diverse biological activities. The trifluoroborate moiety enhances the stability and reactivity of these compounds, making them valuable in various synthetic applications, particularly in medicinal chemistry. This compound is particularly notable for its potential roles in enzyme inhibition, antimicrobial activity, and as a building block for more complex pharmaceuticals.

2. Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethylcyclopropylboronic acid with potassium fluoride in the presence of trifluoroacetic anhydride. This method allows for the efficient formation of the trifluoroborate salt while maintaining the integrity of the cyclopropyl group.

3.1 Enzyme Inhibition

Cyclopropane-containing compounds have been shown to exhibit significant enzyme inhibitory properties. For instance, studies indicate that certain cyclopropyl derivatives can inhibit cholesteryl ester transfer protein (CETP), which is implicated in cardiovascular diseases . This inhibition may provide therapeutic avenues for managing lipid levels and preventing coronary heart disease.

3.2 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that cyclopropane derivatives can inhibit the growth of filamentous fungi and bacteria responsible for significant human morbidity . The low toxicity profile of these compounds makes them promising candidates for developing new antimicrobial agents.

3.3 Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of cyclopropane derivatives. For example, compounds with cyclopropyl groups have shown cytotoxic effects in various cancer cell lines, including breast and lung cancer models . The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that these compounds could be further developed as anticancer therapeutics.

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells, it was found to induce apoptosis at concentrations lower than those required for standard chemotherapeutic agents like bleomycin . The compound's three-dimensional structure may enhance its interaction with target proteins involved in tumor growth.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to diabetes management. The results indicated that this compound effectively inhibited gluconeogenesis pathways in liver cells , pointing towards its potential use in treating type 2 diabetes.

5. Data Tables

Biological Activity Effect Reference
Enzyme InhibitionCETP inhibition
Antimicrobial ActivityInhibition of fungal growth
Anticancer ActivityInduction of apoptosis
Gluconeogenesis InhibitionReduced glucose production

6. Conclusion

This compound represents a promising compound in medicinal chemistry with significant biological activities ranging from enzyme inhibition to anticancer effects. Its unique structural features contribute to its diverse pharmacological profiles, making it an attractive candidate for further research and development in therapeutic applications.

Q & A

Q. What are the optimal solvent and base conditions for Suzuki-Miyaura coupling using potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate?

Methodological Answer: The solvent system significantly impacts reaction efficiency. Biphasic aqueous/organic mixtures (e.g., THF/water, 10:1) are optimal for minimizing protodeboronation and side products. In such systems, trifluoroborates hydrolyze to generate aryl boronic acids in situ, which participate in transmetalation . Base choice (e.g., K₂CO₃, Cs₂CO₃) influences hydrolysis kinetics: stronger bases (e.g., KOH) accelerate boronate formation but may promote protodeboronation at elevated temperatures. A balance between base strength and reaction temperature is critical .

Q. How does the stability of this compound compare to its boronic acid counterpart in cross-coupling reactions?

Methodological Answer: Trifluoroborates exhibit superior stability compared to boronic acids, particularly in air and moisture-rich environments. For example, aryl trifluoroborates produce <2% side products (e.g., homocoupling or oxidation byproducts) under standard conditions, whereas boronic acids yield up to 40% side products. This stability arises from the slow hydrolysis of the trifluoroborate group, which regulates boronic acid release and minimizes undesired reactivity .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: The compound can be synthesized via:

Boronic acid fluoridation: Reacting (2,2-dimethyl-cyclopropyl)boronic acid with KHF₂ in aqueous methanol, followed by crystallization .

Grignard/borylation: Transmetallation of cyclopropane-derived Grignard reagents with BF₃·OEt₂, followed by potassium salt precipitation .
Key parameters: pH control (neutral to slightly basic) and low-temperature crystallization to avoid boronate decomposition.

Advanced Research Questions

Q. What mechanistic role does endogenous fluoride play in Suzuki-Miyaura coupling with potassium trifluoroborates?

Methodological Answer: Fluoride, released during trifluoroborate hydrolysis, serves dual roles:

  • Catalyst activation: Fluoride abstracts protons from Pd⁰ complexes, facilitating oxidative addition with aryl halides.
  • Side reaction suppression: Fluoride sequesters free boronic acid via [R-B(OH)₂F]⁻ intermediates, reducing protodeboronation and oxidation .
    Experimental validation: ¹⁹F NMR studies confirm dynamic equilibria between trifluoroborate, boronic acid, and fluoroborate species under basic conditions .

Q. How do steric effects of the 2,2-dimethyl-cyclopropyl group influence transmetalation efficiency?

Methodological Answer: The cyclopropane ring introduces steric hindrance, slowing transmetalation but enhancing selectivity. Comparative studies with less hindered analogs (e.g., vinyl trifluoroborates) show:

  • Reduced reaction rates: Turnover numbers (TONs) decrease by ~30% due to slower Pd–B bond formation.
  • Improved regioselectivity: Steric shielding minimizes undesired β-hydride elimination in alkyl coupling partners .
    Optimization strategy: Use bulky ligands (e.g., SPhos) to mitigate steric clashes and improve catalytic turnover .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Multinuclear NMR:
    • ¹¹B NMR: Trifluoroborate resonance at δ −2 to −5 ppm (q, J = ~35 Hz) .
    • ¹⁹F NMR: Distinct triplet at δ −130 to −140 ppm (coupling with boron) .
  • X-ray crystallography: Confirms ionic lattice structure and K⁺ coordination geometry .
  • ESI-HRMS: Validates molecular ion peaks (e.g., [M−K]⁻) with <2 ppm mass accuracy .

Q. How does the trifluoroborate group affect the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Acidic conditions (pH <5): Rapid hydrolysis to boronic acid, risking cyclopropane ring opening via acid-catalyzed rearrangements.
  • Basic conditions (pH 8–10): Controlled hydrolysis to boronate species ([R-B(OH)F₃⁻]), stable for >24 hours at 25°C .
    Stability data:
Condition (pH)Half-life (h, 25°C)Major Decomposition Pathway
30.5Protodeboronation
948None (stable)

Comparative and Methodological Questions

Q. How does this compound perform in cross-coupling vs. other cyclopropane-containing boron reagents?

Methodological Answer: Compared to cyclopropylboronic esters (e.g., MIDA boronates), trifluoroborates offer:

  • Higher functional group tolerance: Compatible with alkenes, alkynes, and unprotected amines .
  • Lower catalyst loading: Pd(PPh₃)₄ (1 mol%) suffices vs. 5 mol% for ester-based reagents.
    Limitation: Reduced reactivity toward electron-deficient aryl chlorides, necessitating Buchwald-Hartwig conditions for challenging substrates .

Q. What strategies mitigate protodeboronation during large-scale reactions?

Methodological Answer:

  • Additive screening: KF (2 equiv.) stabilizes boronate intermediates, reducing protodeboronation from 55% to <5% in toluene/water systems .
  • Low-temperature processing: Conduct reactions at 0–10°C to slow acid formation.
  • In-line monitoring: Use ¹⁹F NMR or Raman spectroscopy to track boronate/boronic acid ratios in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.